
N-(4-ethoxyphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EPPA belongs to the class of pyrimidine-based compounds, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds with piperidinyl and pyrimidinyl groups, have been explored for their insecticidal activities. For example, a study by Bakhite et al. (2014) synthesized and tested the insecticidal activity of five pyridine derivatives against the cowpea aphid, Aphis craccivora Koch, revealing that some compounds exhibited significant aphidicidal activities, suggesting their potential as insecticide candidates (Bakhite et al., 2014).
Novel Benzodifuranyl and Thiazolopyrimidines with Anti-inflammatory and Analgesic Properties
The synthesis of novel compounds derived from visnaginone and khellinone, leading to benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has shown promising anti-inflammatory and analgesic activities. These compounds were screened as COX-1/COX-2 inhibitors, indicating their potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Coordination Complexes and Pyrimidinone Derivatives for Antimicrobial Use
Research into the synthesis of coordination complexes and pyrimidinone derivatives from starting materials like acetamidine hydrochloride and p-aminobenzamidine dihydrochloride has yielded compounds with potential antimicrobial properties. Studies like those conducted by Klimova et al. (2013) and Hossan et al. (2012) highlight the chemical versatility and biological relevance of these compounds, offering insights into their use in developing new antimicrobial agents (Klimova et al., 2013); (Hossan et al., 2012).
Synthesis and Biological Evaluation of Piperazine and Pyrimidine Derivatives
The synthesis of piperazine and pyrimidine derivatives and their subsequent biological evaluation for activities such as anti-angiogenic, DNA cleavage, analgesic, and antiparkinsonian effects have been extensively studied. These research efforts reveal the broad application spectrum of such compounds, ranging from cancer therapy to neurological disorder treatments. Examples include works by Kambappa et al. (2017) and Amr et al. (2008), which demonstrate the compounds' efficacy in inhibiting angiogenesis and their potential therapeutic applications in treating Parkinson's disease, respectively (Kambappa et al., 2017); (Amr et al., 2008).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-26-17-9-7-16(8-10-17)22-18(25)14-27-19-13-15(2)21-20(23-19)24-11-5-4-6-12-24/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTBVXCGSPZKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

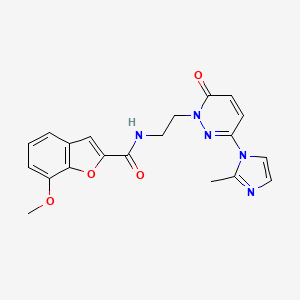
![2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2927258.png)
![N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2927259.png)
![ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2927260.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)

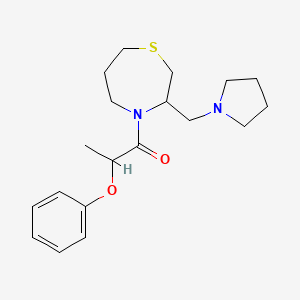
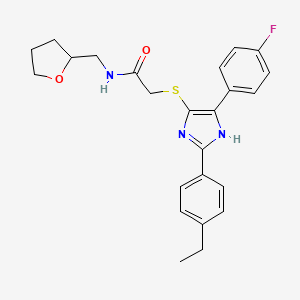

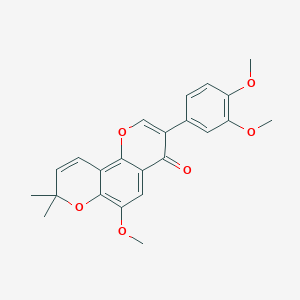
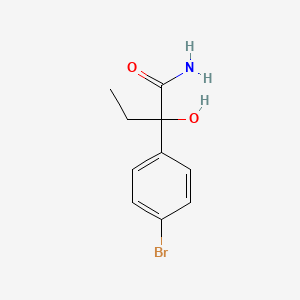
![N-(1-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2927273.png)
![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)
